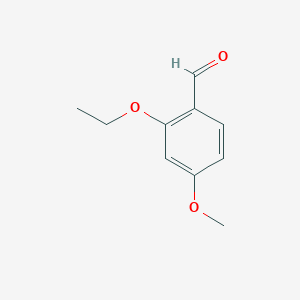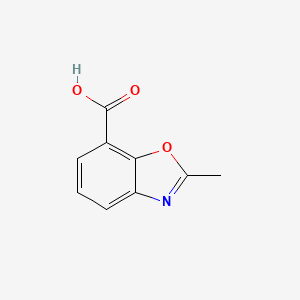
1,6-二氯二苯并-P-二噁英
描述
1,6-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their persistence in the environment and potential toxic effects. 1,6-Dichlorodibenzo-P-dioxin consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at positions 1 and 6 .
科学研究应用
1,6-Dichlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior and reactivity of dioxins.
Biology: Researchers study its effects on biological systems to understand the toxicological impact of dioxins.
Medicine: It is used in toxicology studies to investigate the mechanisms of dioxin toxicity and potential therapeutic interventions.
Industry: It serves as a reference compound in environmental monitoring and pollution control studies.
作用机制
Target of Action
1,6-Dichlorodibenzo-P-dioxin primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound acts via an intracellular protein, the AhR (Aryl hydrocarbon Receptor) , which functions as a ligand-dependent transcription factor in partnership with a second protein, Arnt . This interaction leads to alterations in gene expression that occur at an inappropriate time and/or for an inappropriately long time . The response to 1,6-Dichlorodibenzo-P-dioxin involves a relatively complex interplay between multiple genetic and environmental factors .
Biochemical Pathways
It’s known that dioxins like 1,6-dichlorodibenzo-p-dioxin can alter cellular regulatory processes .
Pharmacokinetics
It’s known that members of the pcdd family, which includes 1,6-dichlorodibenzo-p-dioxin, bioaccumulate in humans and wildlife due to their lipophilic properties .
Result of Action
It’s known that dioxins can cause developmental disturbances and cancer .
Action Environment
Dioxins, including 1,6-Dichlorodibenzo-P-dioxin, are persistent organic pollutants that can persist in the environment for more than 100 years . They are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . Their production is regulated in most areas . Dioxins occur as by-products from various processes, including the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dichlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-P-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 1,6-Dichlorodibenzo-P-dioxin often involves the incineration of chlorine-containing substances, such as polyvinyl chloride (PVC), and the chlorine bleaching of paper. These processes can lead to the unintentional formation of dioxins, including 1,6-Dichlorodibenzo-P-dioxin .
化学反应分析
Types of Reactions
1,6-Dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of more oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: Chlorine atoms in 1,6-Dichlorodibenzo-P-dioxin can be substituted with other atoms or groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more highly chlorinated dioxins, while reduction can produce less chlorinated or dechlorinated products .
相似化合物的比较
Similar Compounds
1,6-Dichlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2-Dichlorodibenzo-P-dioxin
- 1,3-Dichlorodibenzo-P-dioxin
- 1,4-Dichlorodibenzo-P-dioxin
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD)
Uniqueness
What sets 1,6-Dichlorodibenzo-P-dioxin apart from its analogs is the specific positioning of chlorine atoms at positions 1 and 6. This unique arrangement influences its chemical reactivity, environmental persistence, and biological activity .
属性
IUPAC Name |
1,6-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMBEVNJGEDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959105 | |
| Record name | 1,6-Dichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38178-38-0, 64501-00-4 | |
| Record name | 1,6-Dichlorodibenzo[b,e][1,4]dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38178-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodibenzo-p-dioxin (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


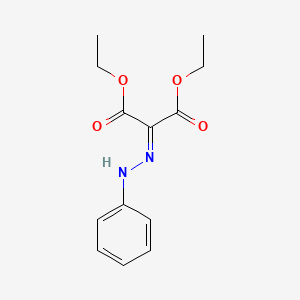

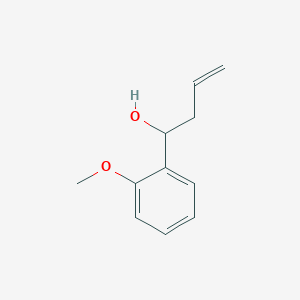
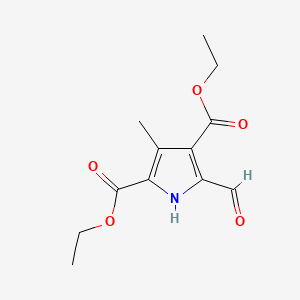
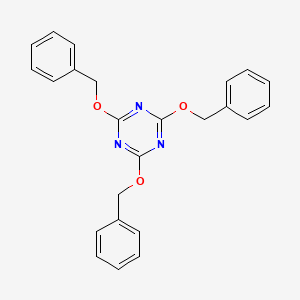

![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
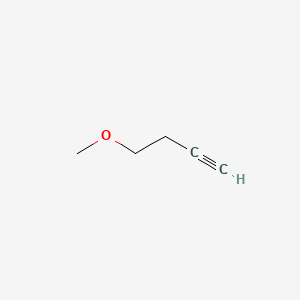
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)
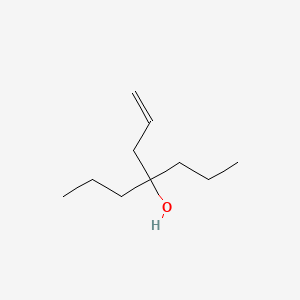
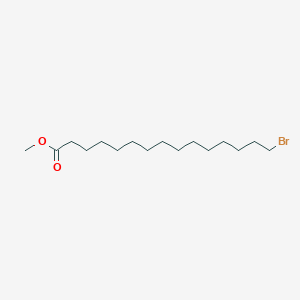
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)
